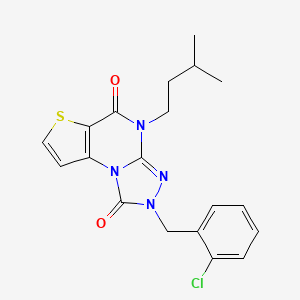

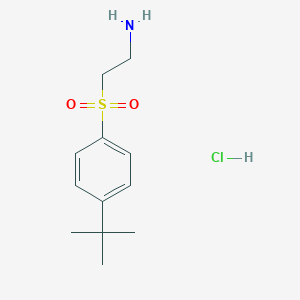

![molecular formula C8H13N B2666076 1-氮杂螺[4.4]壬-3-烯 CAS No. 1955522-57-2](/img/structure/B2666076.png)

1-氮杂螺[4.4]壬-3-烯

描述

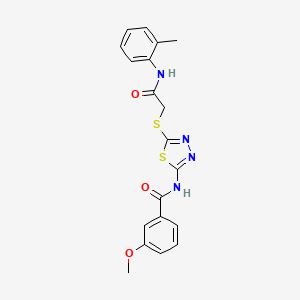

1-Azaspiro[4.4]non-3-ene is a chemical compound with a unique structure . It is part of a class of compounds known as spiroheterocycles . The compound has been used in the synthesis of various structurally diverse spirocyclic compounds .

Synthesis Analysis

The synthesis of 1-Azaspiro[4.4]non-3-ene involves several steps. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .Molecular Structure Analysis

The molecular structure of 1-Azaspiro[4.4]non-3-ene is unique and complex. It contains a spirocyclic ring system, which is a characteristic feature of this class of compounds .Chemical Reactions Analysis

In chemical reactions, 1-Azaspiro[4.4]non-3-ene undergoes a series of transformations. For substrates containing a terminal alkyne moiety, the reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5- exo-dig cyclization/1,5-acyl migration pathway to provide the azaspiro [4.4]nonenone ring system .科学研究应用

合成和结构应用

-

亚硝基烯环化:此方法用于快速构建 1-氮杂螺[4.4]壬烷,这是头状紫杉碱模块化合成中的关键结构基序,头状紫杉碱是一种具有抗白血病活性的化合物 (Huang 等,2015)。

-

对映异构体的合成:外消旋 1-氮杂螺[4.4]壬烷-2,6-二酮可以合成并分解为对映异构体,这对生产头状紫杉碱等化合物非常重要 (Nagasaka 等,1997)。

-

生物活性天然产物中的核心骨架:1-氮杂螺[4.4]壬烷环系是几种生物活性天然产物中的核心结构,尤其是头状紫杉碱,以其抗白血病活性而闻名 (El Bialy 等,2005)。

生物学应用

-

抗微生物和细胞毒性活性:从病原真菌中分离出具有 1-氮杂螺[4.4]壬-3-烯结构的化合物,并对其抗微生物、细胞毒性和其他生物活性进行了测试 (Narmani 等,2018)。

-

血管生成抑制:阿扎司平,含有 1-氮杂螺[4.4]壬-3-烯结构,是从真菌中分离出的血管生成抑制剂,在抑制内皮细胞迁移方面显示出潜力 (Asami 等,2002)。

-

驱虫剂:1-氮杂螺[4.4]壬-3-烯结构已在多足动物产生的驱虫剂和刺激物聚多胺等化合物中被发现 (Smolanoff 等,1975)。

化学性质和应用

-

螺化合物的合成:1-氮杂螺[4.4]壬-3-烯衍生物已被合成,用于研究其结构特性和在各个领域的潜在应用 (Collins & Andrako,1966)。

-

生物正交报告分子:亲水性氮杂螺烯烃,包括氮杂螺[2.4]庚-1-烯,显示出增强的水溶性和反应性,可用于蛋白质标记等生化应用 (An 等,2018)。

-

抗惊厥特性:2-氮杂螺[4.4]壬烷的 N-苯基氨基衍生物已被合成并对其抗惊厥特性进行了测试,在治疗应用中显示出潜力 (Kamiński 等,2008)。

未来方向

The future directions for research on 1-Azaspiro[4.4]non-3-ene could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s unique structure and reactivity make it a promising candidate for the development of new synthetic methods and the discovery of novel reactions .

属性

IUPAC Name |

1-azaspiro[4.4]non-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRCPAJIWOESME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C=CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[4.4]non-3-ene | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

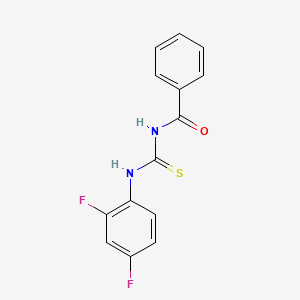

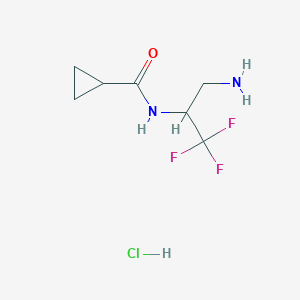

![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

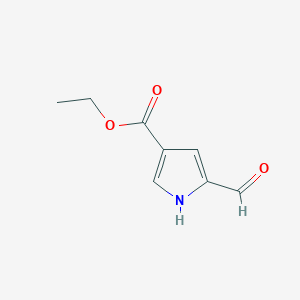

![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)

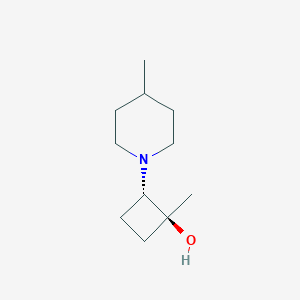

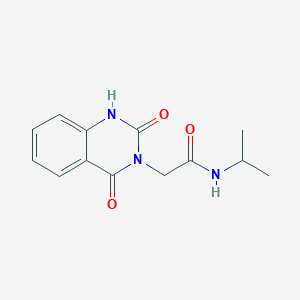

![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)